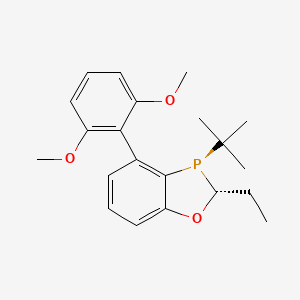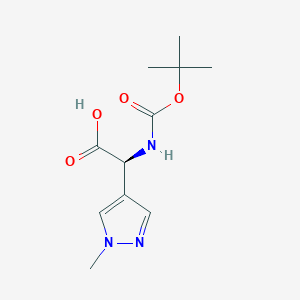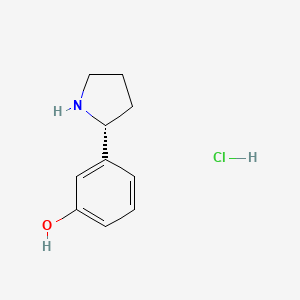
(S)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Versatile Scaffold for Novel Compounds
(S)-2-(3,5-Difluorophenyl)pyrrolidine hydrochloride, through its pyrrolidine component, plays a crucial role in the development of biologically active compounds. Pyrrolidine, a five-membered nitrogen heterocycle, is extensively used in medicinal chemistry for the treatment of human diseases. Its utility stems from the ability to explore pharmacophore space effectively due to sp3-hybridization, contribute to stereochemistry, and offer increased 3D coverage through non-planarity, which aids in the design of drug candidates with varied biological profiles. This versatility is highlighted in the synthesis and functionalization of pyrrolidine rings, where different stereoisomers and spatial orientations of substituents can lead to distinct biological activities (Li Petri et al., 2021).
Matrix Metalloproteinase Inhibition
The pyrrolidine scaffold serves as a foundation for developing matrix metalloproteinase (MMP) inhibitors. These inhibitors are potential therapeutic agents for cancer, rheumatic, and cardiovascular diseases. By employing pyrrolidine-based structures, researchers have developed compounds showing low nanomolar activity against specific MMP subclasses. This success underscores pyrrolidine's efficacy as a scaffold from which potent MMP inhibitors can be designed, showcasing the compound's potential in therapeutic development (Cheng et al., 2008).
Synthesis of Pyrano[2,3-d]pyrimidine Derivatives
Another application is in the synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, which are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. This compound's synthesis involves multifaceted pathways employing various catalysts to develop derivatives with significant biological implications. The application of hybrid catalysts for these syntheses further illustrates the compound's importance in creating lead molecules for pharmaceutical research (Parmar et al., 2023).
Medicinal Importance and Chemosensing Applications
Furthermore, pyridine derivatives, closely related to the pyrrolidine structure, demonstrate significant heterocyclic compounds' roles in medicinal and chemosensing applications. They exhibit various biological activities such as antibacterial, antioxidant, and anticancer. Pyridine derivatives' potential in analytical chemistry as chemosensors underscores the broader implications of related structures like this compound in scientific research, showing their capacity to function as highly effective chemosensors for detecting various species in different samples (Abu-Taweel et al., 2022).
Propiedades
IUPAC Name |
(2S)-2-(3,5-difluorophenyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-8-4-7(5-9(12)6-8)10-2-1-3-13-10;/h4-6,10,13H,1-3H2;1H/t10-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNQBQBSZWTLJM-PPHPATTJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC(=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC(=CC(=C2)F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-3-(tert-Butyl)-4-(3,5-diisopropyl-2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6295233.png)
![(R)-3-(tert-Butyl)-4-(2,6-dimethoxyphenyl)-2,2-dimethyl-2,3-dihydrobenzo[d][1,3]oxaphosphole](/img/structure/B6295235.png)

![(2R,3S)-1-[(tert-Butoxy)carbonyl]-3-methoxypyrrolidine-2-carboxylic acid](/img/structure/B6295261.png)

![(2R,5R)-1-[(tert-Butoxy)carbonyl]-5-fluoropiperidine-2-carboxylic acid](/img/structure/B6295270.png)

![Oxalic acid; bis(tert-butyl N-[(3R,4S)-4-methoxypiperidin-3-YL]carbamate)](/img/structure/B6295282.png)





